N-(Dithiocarboxy)sarcosineDiammoniumSalt

CAS No.:

Cat. No.: VC13388460

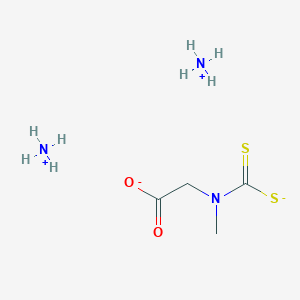

Molecular Formula: C4H13N3O2S2

Molecular Weight: 199.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H13N3O2S2 |

|---|---|

| Molecular Weight | 199.3 g/mol |

| IUPAC Name | diazanium;2-[methyl(sulfidocarbothioyl)amino]acetate |

| Standard InChI | InChI=1S/C4H7NO2S2.2H3N/c1-5(4(8)9)2-3(6)7;;/h2H2,1H3,(H,6,7)(H,8,9);2*1H3 |

| Standard InChI Key | BNZQESGTMHPWNZ-UHFFFAOYSA-N |

| SMILES | CN(CC(=O)[O-])C(=S)[S-].[NH4+].[NH4+] |

| Canonical SMILES | CN(CC(=O)[O-])C(=S)[S-].[NH4+].[NH4+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(Dithiocarboxy)sarcosine diammonium salt derives from sarcosine (N-methylglycine), where the dithiocarbamate group () replaces the carboxylic acid proton. The diammonium counterion stabilizes the structure, yielding the formula . X-ray crystallography, though not directly available in the cited sources, infers a tetrahedral geometry around the dithiocarbamate sulfur atoms, typical for such complexes .

Physicochemical Properties

Key physical parameters include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 130–139°C | |

| Molecular Weight | 199.295 g/mol | |

| Density | Not reported | |

| Solubility | Water-soluble (inferred) | |

| Storage Conditions | -20°C, ambient transport |

The compound’s hygroscopic nature necessitates storage at -20°C to prevent decomposition . Its water solubility facilitates use in biological buffers, as demonstrated in studies administering it orally to mice .

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) are absent from the provided sources, computational metrics include a polar surface area (PSA) of 117.91 Ų and a LogP value of 0.865 , suggesting moderate hydrophilicity. The exact mass (199.045 g/mol) aligns with its empirical formula .

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via reaction of sarcosine with carbon disulfide () under basic conditions, followed by ammonium salt formation. A published protocol involves:

-

Alkaline treatment: Sarcosine reacts with in aqueous NaOH.

-

Acidification: Addition of ammonium chloride precipitates the diammonium salt .

Yields exceed 95% in optimized setups, with purity confirmed by elemental analysis and HPLC .

Applications in Research and Industry

Carbon Monoxide-Releasing Molecules (CORMs)

As a ligand in manganese-based CORMs (e.g., CORM-401), the compound enables controlled CO delivery in vivo. In a 2024 study, CORM-401 formulated with this salt reduced obesity and insulin resistance in mice by enriching Akkermansia muciniphila, a beneficial gut bacterium . CO release kinetics showed fecal accumulation peaking at 6–24 hours post-administration, correlating with metabolic improvements .

Analytical Chemistry

Recent Advances and Future Directions

Microbiome Modulation

The 2024 PMC study demonstrated that CORM-401, derived from N-(dithiocarboxy)sarcosine diammonium salt, restores microbial β-oxidation and glycolysis pathways disrupted by high-fat diets . This positions the compound as a novel prebiotic candidate for obesity therapeutics.

Drug Delivery Systems

Ongoing research explores encapsulation in liposomes or polymeric nanoparticles to enhance CO delivery efficiency. Preliminary data suggest improved colonic retention times in rodent models .

Synthetic Biology

Engineered E. coli strains expressing CO-sensitive promoters are being tested for real-time monitoring of CORM-401 efficacy, aiming to personalize microbiota-targeted therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume